4,8,12-Trimethyltrideca-3,7,11-trien-1-OL
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Overview
Description
3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- is a naturally occurring compound found in citronella oil . It is a type of alcohol with a molecular formula of C16H28O and is known for its distinct structure, which includes three double bonds and three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- can be achieved through various organic synthesis methods. One common approach involves the use of citronella oil as a starting material, followed by a series of chemical reactions to isolate and purify the compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as citronella oil. The extraction process includes distillation and purification steps to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The double bonds in the compound can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of 3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- can yield aldehydes or ketones, while reduction can produce saturated alcohols.
Scientific Research Applications
3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and insect repellent properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit certain enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Farnesyl Acetate: 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, acetate (Farnesyl Acetate) has an acetate group instead of a hydroxyl group.
Uniqueness
3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- is unique due to its specific arrangement of double bonds and methyl groups, which contribute to its distinct chemical and biological properties. Its presence in natural sources like citronella oil also adds to its uniqueness .
Properties
CAS No. |
35826-67-6 |
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Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
4,8,12-trimethyltrideca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h8,10,12,17H,5-7,9,11,13H2,1-4H3 |
InChI Key |
KOICZDDAVPYKKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCO)C)C)C |
Origin of Product |
United States |
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